
An In-depth Technical Guide to 4-
Hydroxyphthalaldehyde: Structure, Properties,

and Potential

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

Compound Name: 4-Hydroxyphthalaldehyde

Cat. No.: B12859088 Get Quote

A Note to the Reader: The subject of this guide, 4-hydroxyphthalaldehyde (also known as 4-

hydroxy-1,2-benzenedicarboxaldehyde), is a specialized aromatic aldehyde. Unlike its isomers,

such as 4-hydroxyisophthalaldehyde, it is not widely documented in commercial catalogs or

major chemical databases. This guide, therefore, adopts a dual approach. It presents the

available published data for 4-hydroxyphthalaldehyde and supplements this with expert

analysis and predictions based on the well-characterized chemistry of its structural analogs,

primarily o-phthalaldehyde and 4-hydroxyisophthalaldehyde. This methodology provides a

comprehensive and practical technical overview for researchers and drug development

professionals.

Molecular Structure and Identification
4-Hydroxyphthalaldehyde is an organic compound featuring a benzene ring substituted with

two adjacent (ortho) aldehyde groups and a hydroxyl group at the para position relative to one

of the aldehyde groups.

Systematic (IUPAC) Name: 4-Hydroxybenzene-1,2-dicarbaldehyde

Key Structural Features:

Aromatic Core: A stable benzene ring.
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Ortho Aldehydes: Two formyl (-CHO) groups at adjacent positions (C1 and C2). This

arrangement is known to facilitate intramolecular interactions and unique reactivity, such as

cyclization reactions.

Para Hydroxyl Group: A hydroxyl (-OH) group at the C4 position, which is expected to

influence the molecule's electronic properties, solubility, and potential for hydrogen bonding.

Below is a table summarizing the key identifiers for 4-hydroxyphthalaldehyde and its close

structural analogs.

Compound IUPAC Name CAS Number
Molecular
Formula

Molar Mass (
g/mol )

4-

Hydroxyphthalald

ehyde

4-

Hydroxybenzene

-1,2-

dicarbaldehyde

N/A C₈H₆O₃ 150.13

o-

Phthalaldehyde

Benzene-1,2-

dicarbaldehyde
643-79-8 C₈H₆O₂ 134.13

4-

Hydroxyisophthal

aldehyde

4-

Hydroxybenzene

-1,3-

dicarbaldehyde

3328-70-9 C₈H₆O₃ 150.13

Physicochemical and Spectroscopic Properties
Direct experimental data for 4-hydroxyphthalaldehyde is limited. However, we can predict its

properties based on published data and comparison with its analogs.[1]

Table of Physicochemical Properties:
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Property

4-
Hydroxyphthalalde
hyde
(Predicted/Reporte
d)

o-Phthalaldehyde
(Experimental)

4-
Hydroxyisophthalal
dehyde
(Experimental)

Appearance Yellow crystals[1]
Pale yellow crystalline

solid

White to orange/green

powder/crystal

Melting Point
>85 °C (decomposes)

[1]
55-58 °C[2] 107-111 °C

Boiling Point Decomposes
83-84 °C @ 0.75

mmHg[2]
Not available

Solubility

Soluble in ether, likely

soluble in polar

organic solvents like

methanol and DMSO.

Soluble in water,

chloroform, and

acetone.[3]

Soluble in methanol.

Spectroscopic Profile
The spectroscopic characteristics of 4-hydroxyphthalaldehyde can be anticipated based on

its functional groups and the known spectra of related compounds.

¹H NMR Spectroscopy: A reported ¹H NMR spectrum in CDCl₃ for 4-hydroxyphthalaldehyde
shows the following key signals[1]:

Aldehydic Protons: Two singlets at approximately δ 10.65 and 10.31 ppm. The downfield

shift is characteristic of aldehyde protons.

Aromatic Protons: Three signals in the aromatic region: a doublet at δ 7.91 ppm, a doublet at

δ 7.43 ppm, and a doublet of doublets at δ 7.19 ppm, corresponding to the three protons on

the benzene ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum in CDCl₃ has been reported with the following

assignments[1]:

Aldehydic Carbons: Two peaks in the highly deshielded region at δ 192.2 and 191.2 ppm.
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Aromatic Carbons: Six distinct signals for the aromatic carbons, with the carbon attached to

the hydroxyl group appearing at approximately δ 160.7 ppm.

Infrared (IR) Spectroscopy: The IR spectrum is predicted to show the following characteristic

absorption bands:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

C-H Stretch (Aldehyde): Medium intensity peaks around 2850 and 2750 cm⁻¹.

C=O Stretch (Aldehyde): A strong, sharp band around 1680-1700 cm⁻¹. The presence of two

aldehyde groups may lead to a split or broadened peak.

C=C Stretch (Aromatic): Peaks in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum is expected to show a

prominent molecular ion peak (M⁺) at m/z = 150. Common fragmentation patterns would

involve the loss of one or both formyl groups (-CHO).

Synthesis of 4-Hydroxyphthalaldehyde
A synthetic route to 4-hydroxyphthalaldehyde has been described in the literature, starting

from a protected catechol derivative. The general workflow is outlined below.

Synthesis of 4-Hydroxyphthalaldehyde

Protected Catechol Derivative Formylation
Reagents: e.g., HMTA, TFA

Oxidation
Oxidizing Agent

Deprotection
Acidic Conditions

4-Hydroxyphthalaldehyde

Click to download full resolution via product page

Figure 1: Proposed synthetic workflow for 4-hydroxyphthalaldehyde.

Detailed Experimental Protocol (Literature-Based)
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The following protocol is adapted from a published procedure for the synthesis of 4-hydroxy-

ortho-phthalaldehyde.[1]

Step 1: Synthesis of 4-Hydroxy-ortho-phthalaldehyde (6)

Combine the starting material, 1,3-dihydroisobenzofuran-5-ol (compound 5b in the original

paper, 200 mg, 1.2 mmol), p-toluenesulfonic acid (p-TsOH, 1.68 g, 9.8 mmol), and 1-butyl-3-

methylimidazolium bromide ([Bmim]Br, 4.0 g, 18.3 mmol) in a sealed microwave vial.

Irradiate the mixture in a microwave reactor for 30 minutes at 150 °C with strong agitation.

After cooling, perform a vigorous extraction of the reaction mixture with diethyl ether (Et₂O)

overnight.

Separate the ether layer and concentrate it under vacuum to obtain the crude product.

Crystallize the crude product from hexane to yield 4-hydroxy-ortho-phthalaldehyde as yellow

crystals (quantitative yield reported).

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography

(TLC) to observe the consumption of the starting material and the appearance of the product.

The final product's identity and purity should be confirmed by NMR spectroscopy and melting

point analysis.

Chemical Reactivity and Potential Applications
The reactivity of 4-hydroxyphthalaldehyde is dictated by its three functional groups.
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Key Reactions and Applications

4-Hydroxyphthalaldehyde
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Oxidation/Reduction (Synthesis of Derivatives)

Aldehyde Reactivity

Click to download full resolution via product page

Figure 2: Reactivity map of 4-hydroxyphthalaldehyde.

Reactions of the Aldehyde Groups
The two adjacent aldehyde groups are the most reactive sites of the molecule.

Reaction with Amines: Like o-phthalaldehyde (OPA), 4-hydroxyphthalaldehyde is expected

to react with primary amines in the presence of a thiol to form highly fluorescent isoindole

derivatives.[4][5] This reaction is the basis for the widespread use of OPA in the sensitive

quantification of amino acids, peptides, and proteins. The presence of the hydroxyl group

may modulate the fluorescence properties of the resulting derivative.

Polymerization:o-Phthalaldehyde can undergo polymerization to form poly(phthalaldehyde),

a polymer known for its low ceiling temperature, making it readily depolymerizable.[6] 4-
Hydroxyphthalaldehyde could potentially be used to create functionalized, degradable

polymers with tunable properties.

Standard Aldehyde Reactions: The aldehyde groups can undergo typical reactions such as

oxidation to carboxylic acids, reduction to alcohols, and condensation reactions.

Reactions of the Hydroxyl Group
The phenolic hydroxyl group offers another site for chemical modification.
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Etherification and Esterification: The hydroxyl group can be converted into ethers or esters to

modify the molecule's solubility, lipophilicity, and other properties. This is a common strategy

in drug development for creating prodrugs.

Potential Applications
Based on its structure and predicted reactivity, 4-hydroxyphthalaldehyde holds promise in

several fields:

Drug Development: The core structure is a potential scaffold for the synthesis of novel

therapeutic agents. The functional groups provide handles for medicinal chemistry

optimization.

Analytical Chemistry: As a potential fluorescent labeling agent for the detection and

quantification of biomolecules, similar to OPA.[2] The hydroxyl group could be used to tune

the spectral properties or to attach the molecule to a solid support.

Materials Science: As a monomer for the synthesis of functional, degradable polymers with

potential applications in areas like transient electronics or drug delivery.[6]

Safety and Handling
While specific toxicity data for 4-hydroxyphthalaldehyde is not available, it should be handled

with the same precautions as other aromatic aldehydes. Its structural analog, o-

phthalaldehyde, is known to be a skin and respiratory sensitizer.[7][8]

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety

glasses, and a lab coat.

Handling: Handle in a well-ventilated area, preferably in a fume hood.

Storage: Store in a cool, dry place, protected from light and air.

Conclusion
4-Hydroxyphthalaldehyde is a fascinating molecule that, while not extensively studied,

presents significant opportunities for research and development. Its unique combination of

ortho-dialdehyde and hydroxyl functionalities on an aromatic ring makes it a promising
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candidate for applications in analytical chemistry, polymer science, and medicinal chemistry.

This guide provides a foundational understanding of its structure, properties, and potential,

derived from the available literature and the established chemistry of its analogs. Further

experimental investigation is warranted to fully elucidate the properties and unlock the full

potential of this versatile compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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